molecular formula C6H10O4S B6203384 2-cyclopropyl-2-methanesulfonylacetic acid CAS No. 1488033-28-8

2-cyclopropyl-2-methanesulfonylacetic acid

Cat. No.: B6203384
CAS No.: 1488033-28-8
M. Wt: 178.2
InChI Key:
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Description

2-cyclopropyl-2-methanesulfonylacetic acid is an organic compound with a unique structure that includes a cyclopropyl group and a methanesulfonyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2-methanesulfonylacetic acid typically involves the reaction of cyclopropylmethyl bromide with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then hydrolyzed to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-2-methanesulfonylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.

Scientific Research Applications

2-cyclopropyl-2-methanesulfonylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-methanesulfonylacetic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropylacetic acid: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

    Methanesulfonylacetic acid: Does not have the cyclopropyl group, affecting its steric properties and chemical behavior.

Properties

CAS No.

1488033-28-8

Molecular Formula

C6H10O4S

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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